

# Application Notes: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 86

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disperse red 86*

Cat. No.: *B1580897*

[Get Quote](#)

Disperse dyes are the primary class of dyes utilized for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of the fiber at high temperatures.[1][2] **Disperse Red 86**, an anthraquinone-based dye, yields a brilliant bluish-pink to red shade on polyester fabrics and is noted for its good overall fastness properties.[1][3][4] The high-temperature (HT) exhaust dyeing method, typically conducted between 120-135°C under pressure, is the preferred process for achieving deep shades and high color fastness on polyester with disperse dyes.[1][5][6] This method facilitates the swelling of polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber's amorphous regions.[2][7]

This document provides a detailed protocol for the laboratory-scale application of **Disperse Red 86** to polyester fabric using the high-temperature exhaust method. The procedure includes fabric pre-treatment, dyebath preparation, the dyeing cycle, and a crucial post-treatment step known as reduction clearing, which removes surface dye to significantly improve wash fastness.[1][8]

## Data Presentation

Quantitative data for the compound and dyeing process are summarized in the tables below.

Table 1: Chemical Properties of **Disperse Red 86**

| Property          | Value                                                           |
|-------------------|-----------------------------------------------------------------|
| C.I. Name         | <b>Disperse Red 86</b>                                          |
| C.I. Number       | 62175                                                           |
| CAS Number        | 81-68-5 / 12223-43-7                                            |
| Chemical Class    | Anthraquinone                                                   |
| Molecular Formula | C <sub>22</sub> H <sub>18</sub> N <sub>2</sub> O <sub>5</sub> S |
| Molecular Weight  | 422.45 g/mol                                                    |
| Appearance        | Pink Powder                                                     |

Source:[1][4]

Table 2: High-Temperature Exhaust Dyeing Protocol Parameters

| Parameter          | Recommended Value                              | Purpose                                                                                                                  |
|--------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| <b>Fabric</b>      | <b>100% Polyester (Scoured &amp; Bleached)</b> | <b>Substrate for dyeing.</b>                                                                                             |
| Disperse Red 86    | 0.5 - 4.0% (on weight of fiber)                | Colorant; percentage determines shade depth.                                                                             |
| Dispersing Agent   | 0.5 - 1.0 g/L                                  | Ensures uniform dispersion of dye particles. <a href="#">[1]</a>                                                         |
| Leveling Agent     | 0.5 - 1.0 g/L                                  | Promotes even dye uptake and prevents patchiness.                                                                        |
| pH                 | 4.5 - 5.5                                      | Optimal acidic range for polyester dyeing and dye stability. <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a> |
| pH Adjuster        | Acetic Acid                                    | Used to lower the pH of the dyebath. <a href="#">[1]</a>                                                                 |
| Liquor Ratio       | 10:1 to 20:1                                   | Ratio of the volume of dye liquor to the weight of fabric.                                                               |
| Dyeing Temperature | 130°C                                          | Ensures fiber swelling for dye penetration. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>               |
| Dyeing Time        | 30 - 60 minutes (at 130°C)                     | Allows for sufficient diffusion and fixation of the dye. <a href="#">[11]</a> <a href="#">[12]</a>                       |
| Heating Rate       | 1.5 - 2.0°C / minute                           | Gradual increase to promote level dyeing.                                                                                |

| Cooling Rate | ~2.0°C / minute | Slow cooling to prevent shocking and creasing of the fabric.  
[\[1\]](#) |

Table 3: Post-Treatment (Reduction Clearing) Protocol

| Parameter               | Recommended Value | Purpose                                                           |
|-------------------------|-------------------|-------------------------------------------------------------------|
| <b>Sodium Hydroxide</b> | <b>2.0 g/L</b>    | <b>Creates the necessary alkaline conditions.[1]</b>              |
| Sodium Hydrosulfite     | 2.0 g/L           | Reducing agent that strips unfixed dye from the fiber surface.[1] |
| Non-ionic Detergent     | 1.0 - 2.0 g/L     | Aids in washing off the cleared dye.[13]                          |
| Treatment Temperature   | 70 - 80°C         | Optimal temperature for the clearing process.[1]                  |

| Treatment Time | 15 - 20 minutes | Duration for effective removal of surface dye.[1] |

## Experimental Protocols

### Pre-treatment of Polyester Fabric

Before dyeing, it is critical to remove any impurities, oils, or sizes from the fabric that could hinder dye uptake.

- Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.
- Immerse the polyester fabric in the bath at a liquor ratio of 20:1.
- Raise the temperature to 60-70°C and treat the fabric for 15-20 minutes.[1]
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Dry the fabric completely before weighing it for the dyeing experiment.

### Dyebath Preparation

- Weigh the dry, scoured polyester fabric sample.
- Calculate the required amounts of water, **Disperse Red 86**, dispersing agent, and leveling agent based on the fabric weight and the desired liquor ratio (e.g., 10:1).

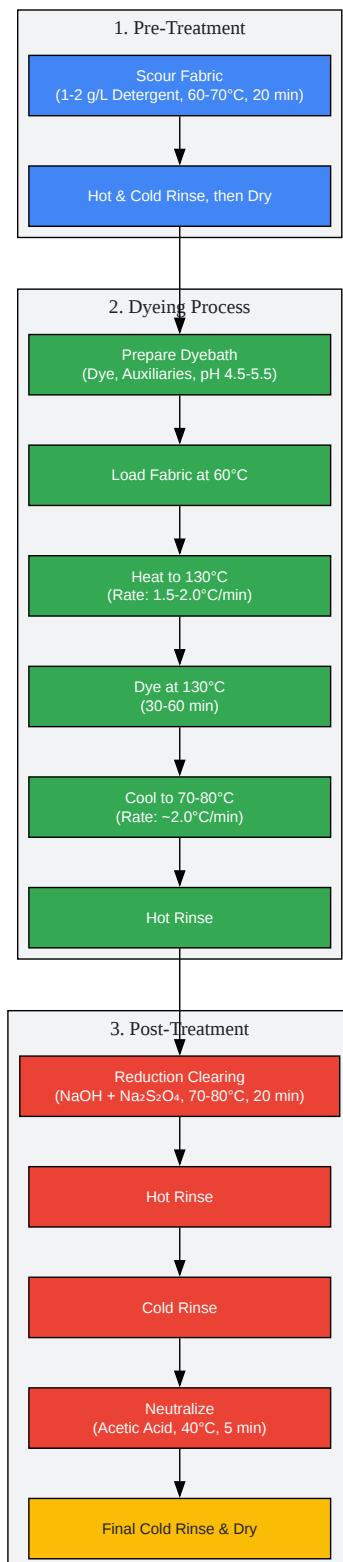
- Create a smooth paste of the weighed **Disperse Red 86** powder with a small amount of water and the dispersing agent. This prevents the dye from agglomerating in the dyebath.[1]
- Fill the dyeing vessel of a high-temperature laboratory dyeing machine with the calculated volume of water.
- Add the dispersing agent and leveling agent to the water and stir.
- Add the prepared dye paste to the bath and stir well to ensure a uniform dispersion.[1]
- Adjust the pH of the dyebath to the optimal range of 4.5-5.5 using a dilute solution of acetic acid.[1][7][9]

## High-Temperature Exhaust Dyeing Procedure

- Place the polyester fabric sample into the prepared dyebath at approximately 60°C.
- Seal the dyeing vessel and begin agitation.
- Increase the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute. [11][12]
- Once the temperature reaches 130°C, maintain this temperature for 30-60 minutes, depending on the desired shade depth.[11][12]
- After the dyeing time is complete, cool the dyebath down to 70-80°C at a rate of approximately 2.0°C per minute.[1]
- Remove the dyed fabric from the machine and perform a hot rinse to remove loose dye from the surface.

## Post-Treatment (Reduction Clearing)

This step is essential for removing unfixed dye adsorbed on the fiber surface, thereby improving color fastness.[8]


- Prepare a fresh bath at a 10:1 liquor ratio containing sodium hydroxide (2.0 g/L) and sodium hydrosulfite (2.0 g/L).[1]

- Immerse the hot-rinsed dyed fabric into the reduction clearing bath.
- Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[1]
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.[1]
- Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.[1][13]
- Perform a final cold water rinse and dry the fabric.

## Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the high-temperature exhaust dyeing of polyester with **Disperse Red 86**.

## High-Temperature Exhaust Dyeing Workflow for Polyester

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing polyester with **Disperse Red 86**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [textilestudycenter.com](http://textilestudycenter.com) [textilestudycenter.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [textilelearner.net](http://textilelearner.net) [textilelearner.net]
- 8. How to Improve the Color Fastness of Polyester Fabric After Disperse Dyeing? - Knowledge - Sinoever International Co.,Ltd [[dyestuffscn.com](http://dyestuffscn.com)]
- 9. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [[article.sapub.org](http://article.sapub.org)]
- 10. Disperse dyeing | PPTX [[slideshare.net](http://slideshare.net)]
- 11. [scribd.com](http://scribd.com) [scribd.com]
- 12. [scribd.com](http://scribd.com) [scribd.com]
- 13. [ijcmas.com](http://ijcmas.com) [ijcmas.com]
- To cite this document: BenchChem. [Application Notes: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 86]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580897#high-temperature-exhaust-dyeing-of-polyester-with-disperse-red-86>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)